M-Aminobenzonitrile hydrochloride M-Aminobenzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 196393-87-0
VCID: VC2983787
InChI: InChI=1S/C7H6N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,9H2;1H
SMILES: C1=CC(=CC(=C1)N)C#N.Cl
Molecular Formula: C7H7ClN2
Molecular Weight: 154.6 g/mol

M-Aminobenzonitrile hydrochloride

CAS No.: 196393-87-0

Cat. No.: VC2983787

Molecular Formula: C7H7ClN2

Molecular Weight: 154.6 g/mol

* For research use only. Not for human or veterinary use.

M-Aminobenzonitrile hydrochloride - 196393-87-0

Specification

CAS No. 196393-87-0
Molecular Formula C7H7ClN2
Molecular Weight 154.6 g/mol
IUPAC Name 3-aminobenzonitrile;hydrochloride
Standard InChI InChI=1S/C7H6N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,9H2;1H
Standard InChI Key BAVHLQSKWBWHQB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C#N.Cl
Canonical SMILES C1=CC(=CC(=C1)N)C#N.Cl

Introduction

Chemical Identity and Structure

M-Aminobenzonitrile hydrochloride, also known by its systematic name 3-aminobenzonitrile hydrochloride, is an aromatic compound featuring both amino and nitrile functional groups on a benzene ring, existing as a hydrochloride salt. The meta-position of the amino group relative to the nitrile functionality gives this compound its distinctive reactivity profile.

Identification Parameters

The compound can be identified through various standard chemical identifiers, as presented in the following table:

ParameterValue
IUPAC Name3-aminobenzonitrile;hydrochloride
CAS Registry Number196393-87-0
MDL NumberMFCD00035484
Molecular FormulaC7H7ClN2
Molecular Weight154.60 g/mol
InChIInChI=1S/C7H6N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,9H2;1H
InChI KeyBAVHLQSKWBWHQB-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)N)C#N.Cl

The compound features a cyano group (-C≡N) at position 3 and an amino group (-NH2) at position 1 of the benzene ring, with the molecule existing as a hydrochloride salt . This molecular arrangement creates interesting reactivity patterns due to the opposing electronic effects of the electron-withdrawing nitrile and electron-donating amine functionalities.

Physical and Chemical Properties

Physical State and Appearance

M-Aminobenzonitrile hydrochloride typically appears as a solid at room temperature . The pure compound is often supplied with a purity of approximately 95% for research applications.

Physicochemical Properties

While comprehensive physicochemical data for this specific compound is limited in the literature, the following properties can be established:

PropertyValue
Physical StateSolid
Typical Purity95%
Water SolubilityEnhanced (compared to free base) due to salt formation
StabilityRelatively stable under standard conditions

Being a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base counterpart, making it potentially more useful for certain applications requiring aqueous conditions.

Synthetic Routes and Preparation

From 3-Aminobenzonitrile

The most straightforward approach involves direct treatment of 3-aminobenzonitrile with hydrogen chloride:

3-Aminobenzonitrile + HCl → 3-Aminobenzonitrile hydrochloride

This salt formation reaction typically proceeds readily under mild conditions, often in ethereal or alcoholic solvents.

Via Reduction of 3-Nitrobenzonitrile

Another potential route involves the reduction of 3-nitrobenzonitrile to form 3-aminobenzonitrile, followed by hydrochloride salt formation:

  • 3-Nitrobenzonitrile + reducing agent → 3-Aminobenzonitrile

  • 3-Aminobenzonitrile + HCl → 3-Aminobenzonitrile hydrochloride

Common reducing systems might include catalytic hydrogenation (H2/Pd-C), iron or zinc in acidic media, or sodium sulfide.

Applications in Organic Synthesis

As a Building Block in Heterocyclic Chemistry

The dual functionality of m-aminobenzonitrile hydrochloride makes it particularly valuable in the synthesis of heterocyclic compounds. The presence of both amino and nitrile groups provides multiple sites for synthetic manipulation.

Functional Group Transformations

The compound's bifunctional nature enables various transformations:

  • Reactions involving the amino group:

    • Diazotization and subsequent transformations

    • Amide and sulfonamide formation

    • Reductive alkylation

  • Reactions involving the nitrile group:

    • Hydrolysis to carboxylic acids

    • Reduction to primary amines

    • Addition reactions with nucleophiles

    • Cycloaddition reactions

Hazard TypeClassificationPrecaution
Acute ToxicityPotentially harmful if swallowed, in contact with skin, or inhaledAvoid ingestion, skin contact, and inhalation
Skin SensitizationMay cause allergic skin reactionUse appropriate gloves and protective clothing
Eye IrritationMay cause eye irritationUse eye protection
RespiratoryMay irritate respiratory systemUse in well-ventilated areas or under fume hood

Research Perspectives and Future Directions

Synthetic Methodology Development

Recent advances in synthetic methodology, including microwave-assisted synthesis, ultrasound-facilitated reactions, and metal-catalyzed approaches, suggest potential new routes for utilizing m-aminobenzonitrile hydrochloride in efficient synthetic transformations . Delgado et al. note that "most known 4-aminoquinolines are prepared from the direct coupling between 4-chloroquinolines and an amine-substrate" , suggesting potential parallel applications for structurally related compounds like m-aminobenzonitrile hydrochloride.

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